TC-I 15

Cell Adhesion Integrin Signaling Cross-Reactivity

Choose TC-I 15 for its uniquely published cross-reactivity profile across α1β1, α2β1, and α11β1 integrins—unavailable in generic or peptide-based alternatives. It is the only inhibitor with in vivo data blocking pre-metastatic niche formation (SACC lung metastasis model) and modulating collagen accumulation in cardiac fibrosis. Its defined static (12 nM) and flow (715 nM) IC50 values against platelet adhesion provide a quantitative framework, while demonstrated antithrombotic efficacy in mice (FeCl3 model) bridges in vitro findings to physiological studies. Avoid experimental risk and ensure reproducibility with this well-characterized, fit-for-purpose tool compound.

Molecular Formula C23H28N4O6S2
Molecular Weight 520.6 g/mol
Cat. No. B591522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-I 15
SynonymsN-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine;  (S)-3-(3-Benzylureido)-2-((R)-5,5-dimethyl-3-(phenylsulfonyl)thiazolidine-4-carboxamido)propanoic Acid
Molecular FormulaC23H28N4O6S2
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
InChIKeyXKLHCUGVLCGKKX-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-I 15 Procurement Guide: An Allosteric α2β1 Integrin Inhibitor with Defined Cross-Reactivity Profile


TC-I 15 (CAS 916734-43-5) is a small-molecule, allosteric inhibitor of the collagen-binding integrin α2β1 [1]. It was developed as a research tool to probe the role of α2β1 in platelet adhesion, thrombosis, and cancer metastasis [1]. Unlike highly selective probes that only inhibit α2β1, TC-I 15 exhibits a characteristic and well-documented pattern of cross-reactivity: it potently inhibits α2β1, but also inhibits α1β1 with similar potency and α11β1 weakly, while showing no activity against α10β1 [2]. This specific, non-selective profile is its defining feature and must be considered during experimental design and procurement.

Why Generic Substitution Fails: The Critical Importance of TC-I 15's Defined Cross-Reactivity Profile


Substituting TC-I 15 with another α2β1 inhibitor, such as the highly selective BTT-3033, will produce fundamentally different experimental outcomes. TC-I 15's unique value proposition lies not in being a selective probe, but in being a multi-target inhibitor with a specific and reproducible fingerprint across the collagen-binding integrin family (α1β1, α2β1, α11β1) [1]. Using a more selective compound like BTT-3033 or a peptidic inhibitor like obtustatin (which is specific for α1β1) would isolate only one part of the biological system that TC-I 15 perturbs. Therefore, results obtained with TC-I 15 cannot be directly compared to or replicated by using other, more selective compounds. Procurement decisions must be guided by whether the research question demands the simultaneous inhibition of α2β1, α1β1, and α11β1, which TC-I 15 provides.

TC-I 15 Quantitative Differentiation: A Head-to-Head Evidence Guide for Scientific Selection


Defined Multi-Integrin Inhibition Profile vs. Selective Probes

TC-I 15 exhibits a clearly defined, non-selective profile across the collagen-binding integrin family, in contrast to the selective probes BTT-3033 and obtustatin [1]. While BTT-3033 is a conformation-selective α2β1 inhibitor (EC50: 130 nM) with no reported activity on other collagen receptors, and obtustatin is a specific α1β1 inhibitor (IC50: 0.8 nM), TC-I 15 inhibits α2β1, α1β1, and α11β1, but not α10β1 [2].

Cell Adhesion Integrin Signaling Cross-Reactivity

Potent Inhibition of α2β1-Mediated Platelet Adhesion Under Static and Flow Conditions

TC-I 15 potently inhibits α2β1-mediated platelet adhesion to type I collagen, with quantifiable differences in potency depending on experimental flow conditions . This data provides a benchmark for comparing its activity in different in vitro thrombosis models.

Thrombosis Platelet Adhesion Antithrombotic

Allosteric Mechanism of Action: A Unique Binding Mode with Functional Consequences

TC-I 15 inhibits α2β1 via an allosteric mechanism, differentiating it from orthosteric inhibitors like BTT-3033 that bind to the αI domain [1]. This is evidenced by the compound's differential potency on cells expressing an activating cytoplasmic domain mutant of α2β1.

Allosteric Modulation Integrin Activation Mechanism of Action

Selectivity Against Non-Collagen Integrins at Nanomolar Concentrations

Despite its lack of selectivity within the collagen-binding integrin family, TC-I 15 demonstrates high selectivity against several other major integrins at concentrations exceeding 1 μM . This provides a clear operational window for experiments focused on collagen receptors.

Selectivity Integrins Off-target

In Vivo Efficacy in a Preclinical Model of Thrombosis

TC-I 15 is active in vivo and has demonstrated antithrombotic efficacy in a widely used preclinical model . This differentiates it from research tools that lack validated in vivo activity.

In Vivo Thrombosis Ferric Chloride

Application in Cancer Metastasis: Blockade of Pre-Metastatic Niche Formation

TC-I 15 has a unique application in oncology research as a tool to block the formation of a pre-metastatic niche, a function not widely reported for other α2β1 inhibitors [1]. This represents a key point of differentiation for researchers studying the systemic effects of integrin inhibition on cancer progression.

Metastasis Extracellular Vesicles Tumor Microenvironment

TC-I 15: Optimal Research and Industrial Application Scenarios


Investigating the Combined Role of α2β1, α1β1, and α11β1 in Complex Cellular Processes

TC-I 15 is ideally suited for research where the goal is to simultaneously inhibit multiple collagen-binding integrins to study their collective function. As demonstrated by its inhibitory profile [1], using TC-I 15 avoids the need for a cocktail of selective inhibitors and provides a simpler, more physiologically relevant approach to pan-inhibition of these three related receptors. This is particularly valuable in studying processes like cell migration, wound healing, and fibrosis where functional redundancy among these integrins may mask the effect of targeting a single receptor.

Validating the Role of Collagen-Binding Integrins in In Vivo Thrombosis Models

The validated in vivo antithrombotic activity of TC-I 15 in the ferric chloride model [1] makes it a key tool for preclinical studies of thrombosis. Researchers can use TC-I 15 to pharmacologically validate the contribution of α2β1 (and potentially other collagen receptors) to thrombus formation in various animal models, providing a direct link between integrin inhibition and a functional outcome in a complex biological system.

Probing the Molecular Mechanism of Allosteric Integrin Inhibition

The allosteric mechanism of action of TC-I 15, evidenced by its differential potency on wild-type vs. activated integrin mutants [1], makes it a powerful chemical biology tool. It can be used to dissect the role of integrin conformational states in signaling and adhesion. This contrasts with orthosteric inhibitors like BTT-3033 , allowing researchers to compare the functional consequences of locking the integrin in a low-affinity state (allosteric) versus blocking ligand binding to the active state (orthosteric).

Studying the Integrin-Dependent Uptake of Extracellular Vesicles in the Tumor Microenvironment

TC-I 15 is a critical tool for research into the systemic effects of cancer. Its unique application in blocking α2β1-mediated uptake of CAF-derived EVs to prevent pre-metastatic niche formation [1] positions it as a key reagent for studying the early steps of metastasis. It enables researchers to specifically probe the role of integrin-mediated EV internalization in preparing distant organs for tumor cell colonization, a mechanism that selective α2β1 inhibitors may not fully address.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-I 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.